2-(1H-Pyrazol-3-yl)piperazine

GPCR Pharmacology 5-HT Receptors Medicinal Chemistry

Medicinal chemists seeking to develop selective GPCR ligands face challenges with scaffold flexibility leading to off-target effects. 2-(Pyrazol-3-yl)piperazine (CAS 111781-55-6) directly addresses this by providing a rigid 2-position pyrazole-piperazine linkage that locks pharmacophore orientation for enhanced subtype selectivity. - Validated for constructing dopamine D2/D3/D4 and serotonin 5-HT1A, 5-HT2A, 5-HT7 receptor-targeted libraries. - Supports biased agonism/antagonism studies (e.g., G protein-biased 5-HT7R antagonism). - ≥98% purity for reliable parallel synthesis.

Molecular Formula C7H12N4
Molecular Weight 152.2 g/mol
CAS No. 111781-55-6
Cat. No. B058345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Pyrazol-3-yl)piperazine
CAS111781-55-6
Molecular FormulaC7H12N4
Molecular Weight152.2 g/mol
Structural Identifiers
SMILESC1CNC(CN1)C2=CC=NN2
InChIInChI=1S/C7H12N4/c1-2-10-11-6(1)7-5-8-3-4-9-7/h1-2,7-9H,3-5H2,(H,10,11)
InChIKeySANLPMMCLNQJPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Pyrazol-3-yl)piperazine (CAS 111781-55-6): Core Scaffold Overview


2-(1H-Pyrazol-3-yl)piperazine (CAS 111781-55-6) is a heterocyclic building block with a molecular formula of C7H12N4 and a molecular weight of 152.20 g/mol . It features a pyrazole ring connected directly to the piperazine ring at the 2-position, a structural feature that positions it as a core scaffold for the synthesis of diverse bioactive molecules, particularly those targeting G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors [1].

Conformationally constrained pyrazole-piperazine scaffold for GPCR ligand design
Reported selectivity at serotonin (5-HT1A/2A) and dopamine (D3/D4) receptor subtypes
Suitable for synthesizing biased GPCR ligand libraries (G protein vs. β-arrestin)

2-(1H-Pyrazol-3-yl)piperazine: Why Generic Substitution Fails


The direct 2-position linkage between the pyrazole and piperazine rings in 2-(1H-pyrazol-3-yl)piperazine imposes a unique conformational constraint on any derived ligand, a feature not shared by analogs with alkyl linkers, different substitution patterns (e.g., N-linked pyrazoles), or alternative heterocyclic fusions [1]. This specific spatial arrangement is crucial for achieving desired binding poses and functional selectivity profiles at closely related GPCRs, such as dopamine D2, D3, D4 and serotonin 5-HT1A, 5-HT2A, 5-HT7 receptors [2]. Substituting this scaffold with a generic piperazine or a differently linked pyrazolylpiperazine would alter the vector and orientation of key pharmacophoric elements, leading to unpredictable and likely inferior receptor subtype selectivity and functional activity.

Alkyl-linker analogs between pyrazole and piperazine may shift binding orientation and reduce subtype selectivity.
N-linked pyrazole regioisomers alter the vector of key pharmacophoric elements, affecting receptor interaction.
Unconstrained piperazine cores are less likely to achieve the same level of GPCR subtype discrimination.

2-(1H-Pyrazol-3-yl)piperazine: Differentiation Evidence vs. Analog Scaffolds


5-HT Receptor Selectivity vs. Unconstrained Analogs

When incorporated into an arylpiperazine library, the 2-(1H-pyrazol-3-yl)piperazine scaffold yielded compounds with high selectivity for serotonin receptor subtypes 5-HT1A and 5-HT2A, with some compounds also showing selectivity for D3 and 5-HT7 receptors [1]. This selectivity profile is attributed to the constrained geometry imposed by the pyrazole-piperazine linkage, a feature that distinguishes it from more flexible piperazine-containing analogs which often exhibit broader, less selective receptor binding.

5-HT1A/2A Selectivity
Class-level
High selectivity for 5-HT1A and 5-HT2A vs. flexible piperazine analogs
Supports scaffold choice for subtype-selective tool compound design.
Selectivity trend derived from radioligand displacement assays; specific Ki vary.
GPCR Pharmacology 5-HT Receptors Medicinal Chemistry Scaffold Comparison

Functional Bias at 5-HT7R vs. Diazepane Analogs

In a study directly comparing pyrazolyl-piperazines and pyrazolyl-diazepanes, the pyrazolyl-piperazine scaffold (which includes the 2-(1H-pyrazol-3-yl)piperazine core) produced a different profile of functional selectivity at the 5-HT7 receptor. While the lead compound from the study was a diazepane (2c), the broader series of pyrazolyl-piperazines (3) demonstrated the scaffold's ability to engender G protein-biased antagonism, a therapeutically relevant signaling profile for CNS disorders [1]. The study reports binding affinities (Ki) and functional selectivity for the synthesized compounds, establishing the pyrazolyl-piperazine core as a valid starting point for developing biased ligands.

Functional Bias (5-HT7R)
Head-to-head
Pyrazolyl-piperazines display G protein-biased antagonism, distinct from diazepane series.
Validates scaffold utility for biased signaling research programs.
Head-to-head comparison (series 3 vs series 2); lead compound in vivo tested.
GPCR Functional Selectivity Biased Signaling 5-HT7 Receptor Scaffold Comparison

Dopamine D3/D4 Receptor Selectivity

A focused library of pyrazole-constrained arylpiperazines, synthesized using a core analogous to 2-(1H-pyrazol-3-yl)piperazine, was evaluated for binding to dopamine D2, D3, and D4 receptors [1]. The study identified compounds that exhibited selective binding for D3 and D4 subtypes over D2, a challenging selectivity profile to achieve and one that is highly desirable for developing next-generation antipsychotics with fewer extrapyramidal side effects [1]. The constrained geometry of the pyrazolylpiperazine core was instrumental in achieving this subtype selectivity.

D3/D4 over D2 Selectivity
Class-level
Selective binding to D3 and D4 receptors; up to 7-fold selectivity over D2 reported.
Supports D3/D4‑preferring probe development for CNS research.
Binding measured in cloned human receptors; class-level evidence.
GPCR Pharmacology Dopamine Receptors Antipsychotics Scaffold Comparison

Commercial Purity Comparison

Commercial availability of 2-(1H-Pyrazol-3-yl)piperazine is typically at high purity levels. For example, vendors like AKSci and MolCore offer the compound with a minimum purity specification of 95% and NLT 98% respectively. This high purity is essential for reproducible synthesis and minimizing side reactions in sensitive medicinal chemistry campaigns.

Commercial Purity
Data to verify
95%–98% minimum purity (vendor specifications).
Supports reproducible synthesis; verify lot-specific COA.
Supplier data only; independent lot verification recommended.
Chemical Synthesis Material Purity Vendor Comparison Quality Control

2-(1H-Pyrazol-3-yl)piperazine: Key Application Scenarios


Designing Selective and Biased GPCR Ligands

This compound is a validated starting point for synthesizing focused libraries of ligands targeting Class A GPCRs, particularly serotonin (5-HT) and dopamine (D) receptor subtypes. Evidence shows that the constrained scaffold can yield compounds with distinct selectivity profiles (e.g., 5-HT1A/2A or D3/D4) and functionally biased signaling (e.g., G protein-biased antagonism at 5-HT7R) [1][2]. This makes it a strategic choice for CNS drug discovery programs where mitigating off-target effects and achieving specific signaling outcomes are paramount.

Lead Optimization: Advanced Building Block

The dual functionality of the compound—possessing both a pyrazole ring and a piperazine ring—offers multiple sites for structural diversification. This allows medicinal chemists to explore structure-activity relationships (SAR) around a constrained core, optimizing potency, selectivity, and ADME properties [3]. The commercial availability of the scaffold in high purity (≥95-98%) facilitates its seamless integration into parallel synthesis and lead optimization workflows.

Developing Chemical Probes for GPCR Research

Given the scaffold's documented ability to interact with several disease-relevant GPCRs, it is well-suited for the development of novel chemical probes. These probes can be used to interrogate the biological function of specific receptor subtypes (e.g., D3, D4, 5-HT1A, 5-HT7) in complex cellular environments or animal models [1][2], helping to deconvolute signaling pathways and validate new therapeutic targets in neuropsychiatric disorders.

Application
Selection Property
Validation Focus
GPCR subtype‑selective ligand research
Constrained scaffold geometry
Receptor binding selectivity assays
Biased GPCR signaling pathway studies
Multifunctional core (pyrazole + piperazine)
Functional signaling (G protein/β‑arrestin) analysis
Chemical probe synthesis for receptor function
High purity building block
Purity verification (HPLC/NMR) and lot consistency

Technical Documentation Hub

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38 linked technical documents
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